molecular formula C8H22O6SSi2 B13961486 Sulfide, bis(trimethoxysilylmethyl) CAS No. 60764-84-3

Sulfide, bis(trimethoxysilylmethyl)

Cat. No.: B13961486
CAS No.: 60764-84-3
M. Wt: 302.49 g/mol
InChI Key: RWWILRPQZDRQSH-UHFFFAOYSA-N
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Description

Sulfide, bis(trimethoxysilylmethyl): is an organosilicon compound with the molecular formula C8H22O6SSi2 and a molar mass of 302.49 g/mol . This compound is characterized by the presence of two trimethoxysilylmethyl groups attached to a central sulfur atom. It is commonly used in various chemical syntheses and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulfide, bis(trimethoxysilylmethyl) can be achieved through a one-pot method involving the reaction of trimethoxysilylmethyl chloride with sodium sulfide in an inert atmosphere. The reaction typically proceeds under mild conditions, with the use of solvents such as tetrahydrofuran (THF) or toluene to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of sulfide, bis(trimethoxysilylmethyl) involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Sulfide, bis(trimethoxysilylmethyl) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sulfide, bis(trimethoxysilylmethyl) finds applications in several scientific research fields, including:

Mechanism of Action

The mechanism of action of sulfide, bis(trimethoxysilylmethyl) involves its ability to act as a silylating agent, facilitating the introduction of silyl groups into organic molecules. This process enhances the stability and reactivity of the resulting compounds. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to the formation of stable silyl derivatives .

Comparison with Similar Compounds

Uniqueness: Sulfide, bis(trimethoxysilylmethyl) is unique due to its trimethoxysilylmethyl groups, which provide enhanced solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring high reactivity and stability .

Properties

CAS No.

60764-84-3

Molecular Formula

C8H22O6SSi2

Molecular Weight

302.49 g/mol

IUPAC Name

trimethoxy(trimethoxysilylmethylsulfanylmethyl)silane

InChI

InChI=1S/C8H22O6SSi2/c1-9-16(10-2,11-3)7-15-8-17(12-4,13-5)14-6/h7-8H2,1-6H3

InChI Key

RWWILRPQZDRQSH-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CSC[Si](OC)(OC)OC)(OC)OC

Origin of Product

United States

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